1-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine
CAS No.: 2034429-40-6
Cat. No.: VC4976061
Molecular Formula: C16H18FNO3S2
Molecular Weight: 355.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034429-40-6 |
|---|---|
| Molecular Formula | C16H18FNO3S2 |
| Molecular Weight | 355.44 |
| IUPAC Name | 1-(4-fluoro-3-methylphenyl)sulfonyl-4-thiophen-3-yloxypiperidine |
| Standard InChI | InChI=1S/C16H18FNO3S2/c1-12-10-15(2-3-16(12)17)23(19,20)18-7-4-13(5-8-18)21-14-6-9-22-11-14/h2-3,6,9-11,13H,4-5,7-8H2,1H3 |
| Standard InChI Key | XURYWAJZNBBCNH-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)OC3=CSC=C3)F |
Introduction
1-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine is a complex organic compound featuring a piperidine ring substituted with a sulfonyl group and a thiophenyl ether moiety. This compound is of significant interest in medicinal chemistry due to its potential as a scaffold for developing pharmaceutical agents. The presence of sulfonyl and thiophenyl groups contributes to its biological activity, making it a subject of interest in drug discovery and development.
Synthesis
The synthesis of 1-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine typically involves several key steps, often starting with the modification of existing piperidine derivatives. The process may include reactions such as nucleophilic substitution and the use of reagents like sulfonyl chlorides. Detailed synthetic routes and conditions are usually documented in research articles and patents to optimize yields and purity.
Biological Activity and Applications
While specific biological activities of 1-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine are not extensively detailed in the available literature, compounds with similar structures often exhibit potential in drug discovery due to their ability to interact with biological targets. The sulfonyl and thiophenyl groups are known to enhance binding affinity to proteins and enzymes, which can modulate various biochemical pathways.
Research Findings and Future Directions
Research on piperidine derivatives, including those with sulfonyl and thiophenyl groups, highlights their potential in medicinal chemistry. These compounds are often studied for their pharmacological properties, which can include anti-inflammatory, antimicrobial, and anticancer activities. Future research directions may involve exploring the specific biological activities of 1-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine and optimizing its structure for therapeutic applications.
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